2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-6-5-7-17(15(14)2)25-21(28)13-33-24-26-18-10-11-32-22(18)23(29)27(24)16-8-9-19(30-3)20(12-16)31-4/h5-9,12H,10-11,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRPQTZFHYJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS Number: 877655-74-8) is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure suggests a variety of biological activities that merit detailed investigation.
Molecular Structure and Properties
The molecular formula of this compound is C24H25N3O4S2, with a molecular weight of 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O4S2 |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 877655-74-8 |
The biological activity of this compound is likely mediated by its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine moiety may engage with various enzymes or receptors involved in cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.
Anticancer Activity
Research indicates that compounds structurally similar to this one exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the activity of kinases involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways .
Neuroprotective Effects
Emerging evidence points to the potential neuroprotective effects of this compound. It has been suggested that derivatives targeting potassium chloride cotransporter-2 (KCC2) could enhance neuronal function and protect against neurodegenerative diseases .
Case Studies and Research Findings
- Antitumor Activity : A study on similar thieno[3,2-d]pyrimidine compounds revealed significant antitumor activity against various human cancer cell lines. These compounds inhibited cell proliferation and induced apoptosis in vitro .
- Antimicrobial Testing : In a comparative study involving various synthesized compounds, those with similar structural features exhibited notable antibacterial effects against gram-positive and gram-negative bacteria. The disk diffusion method confirmed the efficacy of these compounds in inhibiting bacterial growth .
- Neuroprotective Studies : Investigations into the neuroprotective properties linked to KCC2 modulation have shown promise in animal models of neurodegeneration. These studies suggest that enhancing KCC2 expression could mitigate neuronal loss and improve cognitive function .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activities. In vitro studies have demonstrated that this compound can disrupt bacterial cell wall synthesis and interfere with DNA replication processes. Such mechanisms suggest its potential as an antibacterial agent against resistant strains of bacteria.
Anticancer Potential
The unique structure of this compound allows it to interact with various biological targets involved in cancer progression. Preliminary studies have shown that it may inhibit tumor growth by inducing apoptosis in cancer cells. This is particularly important given the increasing prevalence of drug-resistant cancers.
Anti-inflammatory Effects
Some studies have suggested that thienopyrimidine derivatives may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound useful in treating chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:
- Preparation of Intermediates : Starting materials are reacted under controlled conditions to form intermediates.
- Formation of the Final Product : The final compound is synthesized through coupling reactions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antibacterial Activity
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various bacterial strains. Results indicated a notable reduction in bacterial viability at specific concentrations, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
Another research project focused on the anticancer effects of thienopyrimidine derivatives on human cancer cell lines. The study found that these compounds induced significant apoptosis in treated cells compared to controls, suggesting a mechanism that warrants further investigation for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
